3-(Dimethylcarbamoyl)prop-2-ynoic acid
Description
This introductory section contextualizes the title compound within the broader classes of acetylenic carboxylic acids and alkynamides, highlighting the significance of its structural features and outlining general research trends for related molecules.
3-(Dimethylcarbamoyl)prop-2-ynoic acid is a member of two important classes of organic compounds: acetylenic carboxylic acids and alkynamides (or ynamides). Acetylenic carboxylic acids are characterized by the presence of a carbon-carbon triple bond (alkyne) and a carboxylic acid group (-COOH). This combination imparts a rich and diverse reactivity to the molecule. Alkynamides feature a nitrogen atom directly attached to an alkyne, with the nitrogen typically bearing an electron-withdrawing group, which in this case is part of the N,N-dimethylcarbamoyl moiety. The presence of both functionalities in a single molecule suggests a synergistic interplay of their chemical properties, making it a bifunctional reagent with potential for a wide range of chemical transformations.
The prop-2-ynoic acid (propiolic acid) framework is the simplest acetylenic carboxylic acid and serves as the backbone of the title compound. organic-chemistry.org The key features of this framework are the linear geometry of the sp-hybridized carbons of the triple bond and the electron-withdrawing nature of the carboxylic acid group. researchgate.net This electronic effect polarizes the triple bond, making the carbon atom beta to the carboxyl group susceptible to nucleophilic attack and the alpha-carbon prone to electrophilic addition. The triple bond itself is a site of high electron density, enabling it to participate in various addition and cycloaddition reactions.
Table 1: Key Structural Features of the Prop-2-ynoic Acid Framework
| Feature | Description | Implication for Reactivity |
|---|---|---|
| Carbon-Carbon Triple Bond | A rigid, linear arrangement of sp-hybridized carbon atoms. | Serves as a reactive site for addition reactions, cycloadditions, and reductions. |
| Carboxylic Acid Group | An acidic proton and an electrophilic carbonyl carbon. | Allows for salt formation, esterification, and amide bond formation. Acts as an electron-withdrawing group, influencing the reactivity of the alkyne. |
| Conjugation | The π-systems of the alkyne and the carbonyl group are conjugated. | Enhances the electrophilicity of the β-carbon of the alkyne and influences the spectroscopic properties of the molecule. |
The N,N-dimethylcarbamoyl group, -C(=O)N(CH₃)₂, is a tertiary amide functionality. In the context of this compound, this group is attached to the alkyne, classifying the molecule as an alkynamide. The lone pair of electrons on the nitrogen atom can donate electron density to the alkyne, influencing its reactivity. This electron donation can make the β-carbon of the alkyne more nucleophilic compared to a simple alkyne.
Furthermore, the carbamoyl (B1232498) group itself can act as a directing group in certain metal-catalyzed reactions, facilitating transformations at specific positions on the molecule. The amide bond is generally stable but can be cleaved under specific conditions. The N,N-dimethyl substitution prevents the presence of an acidic N-H proton, which can be advantageous in reactions involving strong bases.
Research on alkynoic acid amides, often referred to as ynamides, has seen significant growth due to their unique reactivity and synthetic utility. These compounds are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles and other complex molecules. Key research areas include:
Synthesis of Alkynamides: Development of efficient and stereoselective methods for the preparation of alkynamides is an active area of research.
Cycloaddition Reactions: Alkynamides are excellent partners in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, leading to the formation of diverse ring systems.
Metal-Catalyzed Transformations: Transition metal catalysis has enabled a broad range of transformations of alkynamides, including cross-coupling reactions, hydrofunctionalizations, and cycloisomerizations.
Applications in Total Synthesis: The unique reactivity of alkynamides has been harnessed in the total synthesis of natural products and other biologically active molecules.
Due to the lack of specific research data for this compound, the following sections on detailed research findings, such as specific synthesis methods and reactivity studies for this exact compound, cannot be provided at this time. The information presented is based on the general chemical principles of its constituent functional groups.
Properties
IUPAC Name |
4-(dimethylamino)-4-oxobut-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-7(2)5(8)3-4-6(9)10/h1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWUNCBYKVARGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Dimethylcarbamoyl Prop 2 Ynoic Acid and Analogues
Strategies for Constructing the Prop-2-ynoic Acid Scaffold
The formation of the prop-2-ynoic acid backbone is a critical first step in the synthesis of 3-(dimethylcarbamoyl)prop-2-ynoic acid. Several established methods in organic chemistry can be employed to achieve this, primarily involving oxidation or decarboxylation pathways.
Oxidation of Propargyl Alcohols to Propynoic Acids
A common and effective method for the synthesis of propynoic acids is the oxidation of their corresponding propargyl alcohols. This transformation requires the selective oxidation of a primary alcohol to a carboxylic acid without affecting the alkyne functionality. A variety of oxidizing agents and systems have been developed for this purpose.
One notable method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a co-oxidant such as calcium hypochlorite (Ca(OCl)2). This system provides a mild and selective oxidation of propargylic alcohols to the corresponding aldehydes or ketones. Further oxidation to the carboxylic acid can be achieved in a two-step, one-pot procedure by first treating the alcohol with sodium hypochlorite (NaOCl) and TEMPO under phase-transfer conditions, followed by oxidation with sodium chlorite (NaClO2). This method is compatible with a wide range of functional groups.
Another efficient system for the aerobic oxidation of propargylic alcohols utilizes a catalytic amount of iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), TEMPO, and sodium chloride in a suitable solvent like toluene. This protocol allows for the conversion of propargylylic alcohols to α,β-unsaturated alkynals or alkynones in good to excellent yields under mild, environmentally friendly conditions using molecular oxygen as the terminal oxidant.
A general representation of this oxidative strategy is presented in the table below:
| Starting Material | Oxidizing System | Product | Yield (%) |
| Propargyl alcohol | TEMPO/Ca(OCl)2 | Propynoic acid | High |
| Substituted propargyl alcohol | Fe(NO3)3·9H2O/TEMPO/NaCl, O2 | Substituted propynoic acid | Good to Excellent |
Decarboxylation Approaches in Acetylenic Systems
An alternative strategy for constructing the prop-2-ynoic acid scaffold involves the decarboxylation of a suitable precursor, typically an acetylenic dicarboxylic acid or its monoester. This method relies on the thermal or catalyzed removal of a carboxyl group as carbon dioxide.
The starting material for this approach is often acetylenedicarboxylic acid, which can be synthesized by the dehydrohalogenation of α,β-dibromosuccinic acid using potassium hydroxide. Acetylenedicarboxylic acid can then be selectively mono-esterified. Subsequent decarboxylation of the resulting acetylenedicarboxylic acid monoester, though not as commonly reported for acetylenic systems as for β-keto acids, can provide the desired prop-2-ynoic acid scaffold. The decarboxylation of dicarboxylic acid monoesters to yield unsaturated monocarboxylic acid esters has been explored, suggesting the feasibility of this approach.
The general transformation can be visualized as follows:
| Precursor | Reaction Condition | Product |
| Acetylenedicarboxylic acid monoester | Heat or Catalyst | Prop-2-ynoic acid ester |
Installation of the N,N-Dimethylcarbamoyl Functionality
Once the prop-2-ynoic acid scaffold is in place, or concurrently with its formation, the N,N-dimethylcarbamoyl group must be introduced. This is typically achieved through standard amide bond formation techniques.
Amide Bond Formation via Carboxylic Acid Activation
The most direct route to this compound involves the selective mono-amidation of acetylenedicarboxylic acid with dimethylamine. However, the synthesis of monoamides from acetylenedicarboxylic acid has been reported to be challenging, often resulting in low yields or the formation of the symmetric diamide.
To overcome these challenges, modern coupling reagents are employed to activate one of the carboxylic acid groups, facilitating a controlled reaction with dimethylamine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been successfully used for the synthesis of acetylenedicarboxamides. researchgate.net By carefully controlling the stoichiometry and reaction conditions, the selective formation of the mono-amide can be favored.
The following table summarizes the components of this synthetic approach:
| Carboxylic Acid Precursor | Amine | Coupling Reagent | Product |
| Acetylenedicarboxylic acid | Dimethylamine | EDCI or DMTMM | This compound |
Synthesis Utilizing Carbamoyl (B1232498) Chlorides
An alternative method for installing the N,N-dimethylcarbamoyl group involves the use of N,N-dimethylcarbamoyl chloride. This reagent can react with a suitable nucleophile to form the desired amide bond. In this context, the dianion of a prop-2-ynoic acid derivative could potentially react with N,N-dimethylcarbamoyl chloride.
N,N-Dimethylcarbamoyl chloride is a reactive acyl chloride that readily participates in nucleophilic substitution reactions. While its primary use is in the formation of carbamates from alcohols and phenols, it can also react with other nucleophiles.
Divergent Synthetic Routes Employing Ynamide Chemistry
Modern synthetic strategies offer more divergent and efficient routes to complex molecules. Ynamide chemistry, in particular, presents a powerful tool for the construction of both the alkyne and the amide functionalities present in this compound.
Ynamides are versatile building blocks in organic synthesis. One potential, though less direct, approach could involve the synthesis of an N,N-dimethylpropynamide, followed by a carboxylation step at the terminal alkyne position. The carboxylation of terminal alkynes can be achieved using strong bases like n-butyllithium to generate an acetylide, which is then quenched with carbon dioxide.
This retrosynthetic approach highlights the versatility of ynamide intermediates in constructing the target molecule.
Hydroacyloxylation of Ynamides with Carboxylic Acids
The addition of carboxylic acids to ynamides, a reaction known as hydroacyloxylation, is a direct method for producing α-acyloxyenamides. These intermediates are structurally related to the target propynoic acid derivatives and can be valuable in their synthesis. This transformation can be achieved with high regio- and stereoselectivity.
Palladium-catalyzed hydroacyloxylation provides a highly efficient route. In the presence of a palladium acetate (Pd(OAc)₂) catalyst, various carboxylic acids add across the triple bond of ynamides to yield the corresponding α-acyloxyenamides. ed.ac.uk This reaction is notable for its anti-Markovnikov selectivity, where the carboxylate group adds to the α-carbon of the ynamide and the proton adds to the β-carbon.
A highly enantioselective three-component reaction has also been developed, involving ortho-hydroxybenzyl alcohols, ynamides, and carboxylic acids, catalyzed by a chiral N,N'-dioxide/Sc(OTf)₃ complex. nih.gov This process proceeds through the in-situ generation of ortho-quinone methides with α-acyloxyenamides, yielding chiral α-acyloxyenamide derivatives with excellent enantiomeric excess (ee) values. nih.gov
Table 1: Examples of Hydroacyloxylation of Ynamides
| Ynamide Reactant | Carboxylic Acid | Catalyst/Conditions | Product Type | Selectivity |
|---|---|---|---|---|
| N-Tosyl-N-methyl-2-phenylethynamine | Acetic Acid | Pd(OAc)₂ | α-acetoxyenamide | High regio- and stereoselectivity ed.ac.uk |
| Various Ynamides | Various Carboxylic Acids | Chiral N,N'-dioxide/Sc(OTf)₃ complex | Chiral α-acyloxyenamides | Excellent ee values nih.gov |
Coupling Reactions Involving Ynamides for Amide and Imide Synthesis
Ynamides have emerged as effective coupling reagents for the formation of amide and imide bonds, offering a racemization-free alternative to traditional methods. nih.gov This strategy involves a two-step, one-pot process where the ynamide first reacts with a carboxylic acid to form a stable α-acyloxyenamide active ester. This active ester is then subjected to aminolysis to form the desired amide. nih.gov
This metal-free process can also be used for the synthesis of imides. The initial coupling of a carboxylic acid with an ynamide forms an α-acyloxyenamide, which can then undergo a Mumm rearrangement to furnish amides or imides. nih.gov This method represents an innovative way to cleave and regenerate chemical bonds. nih.gov
The choice of ynamide is crucial; terminal ynamides like N-methylynetoluenesulfonamide (MYTsA) have been identified as optimal coupling reagents. nih.gov The process shows excellent selectivity for amino groups, even in the presence of other nucleophilic functional groups like hydroxyl (-OH) and thiol (-SH) groups. d-nb.info
Palladium-Catalyzed Synthetic Routes to Propynoic Acid Amides
Palladium catalysis offers a powerful and direct route to propynoic acid amides (2-ynamides) through the aminocarbonylation of terminal alkynes. This method involves the reaction of a terminal alkyne, an amine, and a source of carbon monoxide in the presence of a palladium catalyst. d-nb.infonih.gov This approach is highly desirable as it utilizes commercially available and inexpensive starting materials without the need for pre-functionalization. nih.gov
Key features of these palladium-catalyzed reactions include:
CO Source : While traditional methods use toxic, high-pressure carbon monoxide gas, recent advancements have introduced in-situ CO sources like chloroform or the decarbonylation of other molecules, enhancing the safety and practicality of the procedure. acs.orgacs.org
Catalyst Systems : A common catalytic system involves Pd(II) salts, such as PdI₂ or PdCl₂, often with additives like tetrabutylammonium iodide ([NBu₄]I) or phosphine ligands (e.g., cataCXium A). d-nb.infonih.govacs.org
Reaction Conditions : These reactions are often performed under mild conditions and can be accelerated using microwave irradiation, significantly reducing reaction times. acs.orgacs.org
The palladium-catalyzed oxidative carbonylation of terminal alkynes with amines can produce a variety of 2-ynamides in high yields. d-nb.infonih.gov The reaction tolerates a wide range of both aromatic and aliphatic alkynes and amines. acs.orgacs.org
Table 2: Palladium-Catalyzed Synthesis of Propynoic Acid Amides
| Alkyne | Amine | Catalyst System | CO Source | Key Feature |
|---|---|---|---|---|
| Phenylacetylene | Diethylamine | PdI₂ / [NBu₄]I | CO gas / O₂ | Allows use of ethyl acetate as solvent; operates under low O₂ concentrations. d-nb.infonih.gov |
| 4-Ethynyltoluene | Various Secondary Amines | PdCl₂(PPh₃)₂ / cataCXium A | Chloroform (CHCl₃) | Avoids direct use of CO gas; rapid reaction under microwave irradiation. acs.orgacs.org |
| Various Terminal Alkynes | Various Amines | Pd₂(dba)₃ / Xphos | Co₂(CO)₈ | Alternative cobalt-based carbonyl source. d-nb.info |
Copper-Catalyzed Preparations of Related Propargylic Systems
Copper catalysis is instrumental in the synthesis of ynamides themselves and other related propargylic systems. These methods provide foundational routes to the precursors required for the syntheses described above.
A significant breakthrough in ynamide synthesis was the development of copper(I)-catalyzed coupling of alkynyl bromides with amides, including oxazolidinones and carbamates. nih.gov Modified Ullmann coupling conditions, where amides are deprotonated and reacted with a copper(I) source before coupling with a bromoalkyne, have also proven effective. nih.gov Furthermore, copper-catalyzed oxidative cross-coupling allows for the synthesis of ynamides from terminal alkynes and amides directly. nih.gov
Beyond ynamide synthesis, copper catalysis is used to prepare a broader range of propargylic systems:
Allenamides : Copper catalysts combined with bipyridine derivatives facilitate the efficient synthesis of allenamides from propargylic bromides and nitrogen nucleophiles like oxazolidinones. This proceeds via a formal SN2′ reaction. rsc.org
Propargylamines : The copper(I)-catalyzed addition of terminal alkynes to enamines is a mild and efficient method for preparing propargylamines, which are valuable synthetic intermediates. researchgate.net
α-Functionalized Nitroalkanes : A simple copper catalyst system enables the α-functionalization of nitroalkanes with propargyl bromides, providing access to complex homopropargylic nitroalkanes. acs.org
Table 3: Copper-Catalyzed Preparations of Propargylic Systems
| Reaction Type | Starting Materials | Catalyst System | Product |
|---|---|---|---|
| Ynamide Synthesis | Alkynyl Bromide + Amide | Cu(I) / DMEDA | Ynamide nih.gov |
| Allenamide Synthesis | Propargylic Bromide + N-Nucleophile | Cu(I) / Bipyridine derivative | Allenamide rsc.org |
| Propargylamine Synthesis | Terminal Alkyne + Enamine | CuBr | Propargylamine researchgate.net |
| Propargylation of Nitroalkanes | Nitroalkane + Propargyl Bromide | Cu(I) salt | Homopropargylic Nitroalkane acs.org |
Chemical Transformations and Reactivity of 3 Dimethylcarbamoyl Prop 2 Ynoic Acid
Reactivity Modulations of the N,N-Dimethylcarbamoyl Group
While general principles of organic chemistry would allow for predictions of the reactivity of the functional groups present in 3-(Dimethylcarbamoyl)prop-2-ynoic acid (an alkyne, a carboxylic acid, and an amide), any such discussion would be theoretical and not based on the specific, detailed research findings required by the prompt.
Intramolecular Cyclization Reactions of Propargyl Amide Systems
Propargyl amide systems, such as the one inherent in this compound, are versatile precursors for the synthesis of various nitrogen-containing heterocycles. The intramolecular cyclization can be initiated through different modes of activation, including base promotion and metal catalysis.
The Conia-ene reaction is an intramolecular cyclization involving an enolizable carbonyl compound and an alkyne or alkene. nih.govwikipedia.org In the case of substrates related to this compound, a strong base can be used to generate an enolate, which then acts as the nucleophile. wikipedia.org This enolate can attack the tethered alkyne, leading to the formation of a new carbon-carbon bond and a cyclic product. wikipedia.org
While direct experimental data for this compound is not available, analogous systems such as alkynyl-substituted malonate esters undergo facile cyclization in the presence of a catalytic base to form cyclopentane (B165970) derivatives. wikipedia.org The reaction typically proceeds via an exo-dig cyclization. For this compound, deprotonation at the α-carbon to the amide is less likely. Instead, the carboxylic acid proton is the most acidic. However, in related systems where an enolizable ketone is present, base-promoted cyclization is a viable pathway.
Table 1: Conditions for Base-Promoted Conia-Ene Type Cyclizations in Analogous Systems
| Substrate Type | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Alkynyl-substituted malonate ester | Catalytic Base | Not Specified | Not Specified | Cyclopentane derivative | High |
| Arylpropargyl amides of fumarate | Et3N or DBU | Xylenes | 140 | Benz[f]isoindoline derivative | 21-63 |
Data based on analogous reactions reported in the literature for similar functional groups. wikipedia.orgrsc.org
Transition metals, particularly late transition metals like gold, silver, platinum, and palladium, are effective catalysts for the intramolecular cyclization of propargyl amide systems. wikipedia.orgnih.gov These metals act as π-acids, coordinating to the alkyne and increasing its electrophilicity, thereby facilitating nucleophilic attack by a tethered functionality. wikipedia.org Gold(I) catalysts, in particular, have been shown to be highly effective for the Conia-ene type cyclization of β-ketoesters with alkynes under mild conditions. chem-station.com
For propargylic amides, gold-catalyzed cyclization can proceed via different pathways depending on the substitution pattern and reaction conditions. nih.govnih.gov Density functional theory (DFT) studies on Au(I)-catalyzed cyclization of propargylic amides have shown a preference for the 5-exo-dig product over the 6-endo-dig product when the alkyne is terminal. nih.gov The counteranion of the gold catalyst can also play a crucial role in the reaction mechanism and efficiency. nih.gov In the context of this compound, the amide oxygen or the carboxylate could act as the intramolecular nucleophile.
Table 2: Metal Catalysts Used in the Cyclization of Related Propargyl Systems
| Catalyst System | Substrate Type | Reaction Type | Product Type |
| Au(I) complexes | Propargyl-tethered ene-amides | Intramolecular cyclization | Tetrasubstituted pyrroles, aminophenols |
| Pd(II)/Yb(III) | β-ketoesters with unactivated alkyne | Enantioselective Conia-ene | Chiral cyclic products |
| AuCl(PPh3)/AgBF4 | Silyl enol ether with alkyne | Conia-ene cyclization | Vinyl iodide |
This table represents catalysts used in reactions of analogous propargyl systems. nih.govchem-station.com
Applications of 3 Dimethylcarbamoyl Prop 2 Ynoic Acid As a Synthetic Synthon
Construction of Complex Organic Architectures
The unique trifunctional nature of 3-(Dimethylcarbamoyl)prop-2-ynoic acid makes it an invaluable building block for the assembly of complex molecular frameworks. Chemists can selectively target the different functional groups to build intricate structures step-by-step. For instance, the carboxylic acid can be converted into esters or amides, while the alkyne can participate in powerful carbon-carbon bond-forming reactions such as cycloadditions and coupling reactions. This strategic functionalization allows for the controlled and predictable construction of sophisticated organic molecules that may have applications in materials science and medicinal chemistry. The rigidity of the alkyne unit can also be exploited to introduce specific conformational constraints within a larger molecule, which is crucial for designing molecules with specific biological activities.
Precursor to Heterocyclic Compounds
One of the most significant roles of this compound is as a precursor for the synthesis of heterocyclic compounds. Heterocycles are cyclic structures containing atoms of at least two different elements in their rings and are fundamental components of many pharmaceuticals, agrochemicals, and natural products. The reactivity of the activated alkyne in this compound makes it an ideal starting material for various cyclization reactions to form these important ring systems.
Pyrrolone and pyrrolidinone ring systems, which are five-membered nitrogen-containing heterocycles, can be efficiently synthesized using this compound. The synthesis often proceeds through a Michael addition of a primary amine to the activated alkyne, followed by an intramolecular cyclization. This reaction sequence provides a direct route to substituted pyrrolones. Subsequent reduction of the pyrrolone ring can then yield the corresponding pyrrolidinone derivatives. These scaffolds are of significant interest as they form the core of many biologically active compounds.
Reaction Scheme: Synthesis of Pyrrolone Derivatives
| Reactant 1 | Reactant 2 | Product Scaffold |
|---|
This compound is also a valuable precursor for the synthesis of five-membered aromatic heterocycles like oxazoles and imidazoles. The synthesis of oxazoles can be achieved through a multi-step process where the carboxylic acid is first activated and then reacted with a suitable partner that can provide the remaining atoms for the ring. For example, a common method involves the reaction of activated carboxylic acids with isocyanoacetates. nih.gov While direct synthesis of imidazoles from this specific acid is less commonly detailed, its functional groups are amenable to established imidazole (B134444) syntheses, which often involve the reaction of a dicarbonyl-like compound with ammonia (B1221849) and an aldehyde. The versatility of this compound allows it to be chemically modified into intermediates suitable for these types of cyclizations.
Examples of Heterocycle Synthesis Methods
| Target Heterocycle | General Method | Key Intermediates/Reagents |
|---|---|---|
| Oxazole | Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) ijpsonline.commdpi.com |
| Oxazole | Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes ijpsonline.com |
Development of Novel Chemical Entities
The adaptable reactivity of this compound makes it a powerful tool for the development of novel chemical entities in drug discovery and materials science. By utilizing its multiple functional groups, chemists can generate libraries of diverse compounds through combinatorial chemistry approaches. These libraries can then be screened for desired biological activities or material properties. For instance, alkynoic acid derivatives have been investigated for their antimycobacterial properties, suggesting that molecules derived from this synthon could serve as a scaffold for new therapeutic agents. nih.gov The ability to readily create a wide range of structurally distinct molecules from a single, versatile starting material accelerates the discovery process for new and useful chemical compounds.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolone |
| Pyrrolidinone |
| Oxazole |
Theoretical and Computational Investigations of 3 Dimethylcarbamoyl Prop 2 Ynoic Acid
Quantum Chemical Studies on Molecular Structure and Bonding
No specific studies detailing the quantum chemical analysis of the molecular structure, electron distribution, bond lengths, bond angles, or orbital energies for 3-(Dimethylcarbamoyl)prop-2-ynoic acid were found.
Mechanistic Elucidations of Key Reactions
There is no available literature that computationally elucidates the mechanisms of key reactions involving this compound.
Reaction Pathway Simulations and Transition State Theory
No reaction pathway simulations or applications of transition state theory specifically involving this compound have been published in the reviewed literature.
Future Research Directions and Emerging Trends
Development of Enantioselective Synthetic Methods
The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 3-(Dimethylcarbamoyl)prop-2-ynoic acid, the development of enantioselective synthetic methods is a critical future direction. The prochiral nature of the alkyne allows for the introduction of stereocenters through various asymmetric transformations.
Future efforts will likely concentrate on the use of chiral catalysts to control the stereochemical outcome of additions to the carbon-carbon triple bond. This could involve chiral Lewis acids, transition metal complexes with chiral ligands, or organocatalysts. For instance, asymmetric hydrogenation or hydrofunctionalization of the alkyne could lead to a variety of chiral products. A significant challenge will be to achieve high levels of enantioselectivity, which will depend on the careful design of the catalyst to effectively differentiate between the two faces of the alkyne. Recent advancements in the enantioselective N-alkylation of primary amides using carbene N-H insertion reactions, co-catalyzed by an achiral rhodium complex and a chiral squaramide, showcase a potential strategy that could be adapted for this system, offering rapid and highly selective synthesis of chiral amides. researchgate.net
Table 1: Potential Enantioselective Transformations
| Reaction Type | Catalyst Type | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Chiral saturated carboxylic acid amides |
| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., prolinol derivatives) | Chiral functionalized alkenes |
| Enantioselective Cycloadditions | Chiral Lewis Acids | Chiral heterocyclic compounds |
Exploration of Novel Catalytic Systems for Transformations
The reactivity of the activated alkyne in this compound can be harnessed and directed by a variety of catalytic systems. Future research will undoubtedly focus on discovering and optimizing new catalysts to expand the synthetic utility of this compound. Transition metal catalysis, in particular, offers a vast landscape for exploration. numberanalytics.com
Catalysts based on gold, platinum, and palladium are known to activate alkynes towards nucleophilic attack and can be expected to facilitate a range of transformations, including hydration, hydroamination, and hydroarylation. numberanalytics.com The development of novel catalytic systems could enable reactions that are currently inefficient or unknown for this substrate. For example, nickel-catalyzed reactions, which have shown promise in the hydroalkylation of ynones and ynamides, could be explored. researchgate.net Furthermore, photoredox catalysis could open up new avenues for radical-mediated transformations.
Unveiling Undiscovered Reactivity Patterns
The combination of an electron-withdrawing carboxylic acid and a dimethylcarbamoyl group makes the alkyne in this compound highly electrophilic. numberanalytics.com This inherent reactivity suggests that there are likely undiscovered reaction pathways waiting to be explored. The alkyne's reactivity is similar to that of alkenes, undergoing addition reactions, but with the potential for two successive additions due to the presence of two π bonds. masterorganicchemistry.com
Future investigations will likely focus on its behavior in cycloaddition reactions. numberanalytics.com For instance, [3+2] cycloadditions with azides or nitrile oxides could provide efficient routes to highly substituted triazoles and isoxazoles, respectively. The potential for tandem reactions, where an initial transformation of the alkyne triggers a subsequent cyclization or rearrangement, is another exciting area for exploration. The unique electronic properties conferred by the amide and carboxylic acid functionalities may lead to unexpected reactivity compared to simpler ynamides or ynones. acs.org The study of multicomponent reactions involving this compound could also lead to the rapid assembly of complex molecular architectures from simple starting materials. nih.gov
Integration in Flow Chemistry and Green Chemistry Methodologies
The principles of green chemistry and the application of flow chemistry are becoming increasingly important in modern organic synthesis. ucl.ac.uksigmaaldrich.comscispace.com Future research on this compound will likely incorporate these sustainable approaches.
Flow chemistry offers several advantages for reactions involving highly reactive intermediates or exothermic processes, which may be relevant to the transformations of this activated alkyne. rsc.orgresearchgate.netvapourtec.com Continuous flow systems can allow for better control over reaction parameters, improved safety, and easier scalability. acs.org For example, the generation and subsequent reaction of intermediates derived from this compound could be performed in a continuous manner, minimizing their decomposition and improving yields.
From a green chemistry perspective, the development of synthetic routes that minimize waste, use less hazardous solvents, and employ catalytic rather than stoichiometric reagents will be a key focus. numberanalytics.comnih.gov This could involve the use of biocatalysis, where enzymes are used to perform selective transformations under mild conditions. numberanalytics.com Additionally, exploring reactions in alternative solvents, such as water or bio-based solvents like Cyrene™, could significantly reduce the environmental impact of synthetic processes involving this compound. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, would also contribute to a more sustainable chemical process. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Dimethylcarbamoyl)prop-2-ynoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via oxidation of a propargyl alcohol precursor (e.g., 3-(dimethylcarbamoyl)prop-2-yn-1-ol) using chromium trioxide (CrO₃) in a sulfuric acid/acetone system at 0°C, followed by purification via flash chromatography (heptane/EtOAc) . Key parameters include stoichiometric control of oxidizing agents (1.67 M CrO₃/H₂SO₄, 2 equiv.), reaction time (1 hour at RT), and solvent selection (acetone for solubility). Yields for analogous compounds reach ~73% under these conditions .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : The carboxylic proton typically appears as a broad singlet (~δ 14.20 ppm), while the dimethylcarbamoyl group shows signals near δ 3.0–3.5 ppm (N-methyl groups) .
- HRMS : Calculate exact mass (e.g., [M-H]⁻ for C₆H₈NO₃⁻: theoretical 142.0353) and compare with experimental data .
- IR Spectroscopy : Confirm carbonyl stretches (carboxylic acid: ~1700 cm⁻¹; carbamate: ~1650 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-withdrawing dimethylcarbamoyl group influence the reactivity of the propiolic acid moiety in cycloaddition reactions?
- Methodological Answer : The carbamoyl group enhances triple bond electrophilicity, facilitating Huisgen 1,3-dipolar cycloaddition with azides. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimental validation via kinetics (e.g., monitoring reaction rates under varying solvents/temperatures) is recommended .
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Compare with PubChem/PubChem-derived data for analogous compounds (e.g., 3-[tert-butyl(diphenyl)silyl]prop-2-ynoic acid) .
- Use X-ray crystallography for unambiguous structural confirmation, especially if tautomerism or rotameric forms are suspected .
Experimental Design & Data Analysis
Q. How to design stability studies for this compound under varying pH conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.
- Monitor degradation via HPLC (C18 column, UV detection at 210–260 nm) at timed intervals.
- Calculate half-life (t₁/₂) using first-order kinetics. Reference safety protocols for handling acidic/basic conditions .
Q. What are best practices for handling and storing this compound to prevent decomposition?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
